2-Fluoro-6-methylbenzaldehyde

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

2-Fluoro-6-methylbenzaldehyde (CAS 117752-04-2) is a fluorinated aromatic aldehyde building block with the molecular formula C8H7FO and a molecular weight of 138.14 g/mol. This compound is characterized by a fluorine atom at the 2-position and a methyl group at the 6-position on a benzaldehyde ring, which confers specific electronic and steric properties.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 117752-04-2
Cat. No. B045663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methylbenzaldehyde
CAS117752-04-2
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C=O
InChIInChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
InChIKeyBGQBJWPZBBMKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methylbenzaldehyde (CAS 117752-04-2): A Core Fluorinated Aromatic Aldehyde Building Block for Pharmaceutical and Agrochemical R&D


2-Fluoro-6-methylbenzaldehyde (CAS 117752-04-2) is a fluorinated aromatic aldehyde building block with the molecular formula C8H7FO and a molecular weight of 138.14 g/mol [1]. This compound is characterized by a fluorine atom at the 2-position and a methyl group at the 6-position on a benzaldehyde ring, which confers specific electronic and steric properties . It serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and agrochemical sectors [2]. The compound is typically supplied as a colorless to yellow liquid with a purity of 95-98%, and its reactivity is driven by both the aldehyde functionality and the unique fluorine substitution pattern [1].

Why 2-Fluoro-6-methylbenzaldehyde Cannot Be Simply Replaced by Other Fluoro- or Chloro-Methylbenzaldehyde Analogs in Critical Synthesis


The specific 2-fluoro-6-methyl substitution pattern on the benzaldehyde ring creates a unique combination of electronic and steric effects that cannot be replicated by other fluoro-methyl positional isomers (e.g., 2-fluoro-4-methylbenzaldehyde) or by halogen-substituted analogs like 2-chloro-6-methylbenzaldehyde . The electron-withdrawing fluorine atom at the ortho position and the electron-donating methyl group at the other ortho position influence the reactivity of the aldehyde group in nucleophilic additions and condensations. Furthermore, the physical properties, such as lipophilicity (LogP), differ significantly between the fluoro and chloro analogs, which can alter reaction kinetics, solubility profiles, and, if the compound is a late-stage intermediate, the pharmacokinetic properties of the final drug molecule [1][2]. The following quantitative evidence highlights these critical, non-interchangeable differences.

2-Fluoro-6-methylbenzaldehyde (CAS 117752-04-2) Product Differentiation: Quantifiable Advantages Over Closest Analogs


Lower Lipophilicity (XLogP3-AA) of 2-Fluoro-6-methylbenzaldehyde Compared to the 2-Chloro Analog

The predicted lipophilicity of 2-Fluoro-6-methylbenzaldehyde is significantly lower than that of its closest chloro analog, 2-chloro-6-methylbenzaldehyde. This difference can be critical in medicinal chemistry for optimizing a lead compound's pharmacokinetic profile, as lower LogP values are often associated with reduced non-specific binding and improved metabolic stability [1][2].

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Comparison of Molecular Weight and Physical State Between 2-Fluoro-6-methylbenzaldehyde and its 2-Chloro Analog

A direct comparison of the physical state at room temperature between the fluoro and chloro analogs reveals a key handling and formulation difference. 2-Fluoro-6-methylbenzaldehyde is a liquid, while 2-chloro-6-methylbenzaldehyde is a solid . This difference in physical state is attributed to the lower molecular weight and altered intermolecular forces caused by the smaller fluorine atom .

Organic Synthesis Material Science Chemical Procurement

Distinct Physical Properties: Boiling Point and Density of 2-Fluoro-6-methylbenzaldehyde

The specific physical properties of 2-Fluoro-6-methylbenzaldehyde, such as its boiling point and density, are critical parameters for its purification (e.g., distillation) and handling in a process chemistry setting. These values differ from those of other fluoro-methylbenzaldehyde positional isomers, such as 2-fluoro-4-methylbenzaldehyde, which has a reported boiling point of 92-93 °C at 20 mmHg [1].

Chemical Engineering Process Chemistry Analytical Chemistry

Optimal Application Scenarios for 2-Fluoro-6-methylbenzaldehyde Based on Its Verified Differentiation


Lead Optimization in Medicinal Chemistry Where Lower LogP is Desirable

When synthesizing a library of analogs for a lead compound that suffers from high lipophilicity and associated off-target toxicity or poor solubility, 2-fluoro-6-methylbenzaldehyde is a more strategic choice than its 2-chloro counterpart. The documented 0.6 log unit lower XLogP3-AA value (1.8 vs. 2.4) can be a critical differentiator in the early stages of drug discovery, potentially leading to compounds with improved pharmacokinetic properties and a higher probability of success in preclinical development [1].

High-Throughput Experimentation and Automated Synthesis

For laboratories employing automated liquid handlers for parallel synthesis or high-throughput screening, the liquid physical state of 2-fluoro-6-methylbenzaldehyde offers a practical advantage over solid analogs like 2-chloro-6-methylbenzaldehyde. This eliminates the need for pre-weighing or preparing stock solutions, streamlining workflow, reducing handling errors, and improving the overall efficiency and reproducibility of automated chemical synthesis .

Synthesis of Fluorinated Intermediates Requiring Specific Ortho-Substitution Pattern

In synthetic routes where the precise 2-fluoro-6-methyl substitution pattern on the aromatic ring is required for downstream reactions—such as directed ortho-metalation or specific cross-coupling reactions—this compound is non-negotiable. The use of other regioisomers like 2-fluoro-4-methylbenzaldehyde would result in a different regiochemical outcome, leading to an undesired product. The documented physical properties of the 2-fluoro-6-methyl isomer, such as its boiling point (200.5 °C at 760 mmHg), are also essential for process development and scale-up .

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